(6-Bromobenzo[b]thiophen-2-yl)methanamine

Lipophilicity Physicochemical Property Medicinal Chemistry

This 6‑bromo‑benzo[b]thiophene‑2‑methanamine is a privileged scaffold for medicinal chemistry. Its primary amine and C6‑bromine provide orthogonal reactivity, enabling sequential functionalization that cannot be achieved with the non‑brominated parent (CAS 6314‑43‑8). The bromine handle is essential for Pd‑catalyzed C‑N coupling to generate 6‑aminobenzo[b]thiophene libraries, while the elevated logP (3.12 vs. 2.4) offers quantifiable lipophilicity tuning. Ideal for lead optimization and CYP2A6 SAR studies.

Molecular Formula C9H8BrNS
Molecular Weight 242.14
CAS No. 1780039-50-0
Cat. No. B3034453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Bromobenzo[b]thiophen-2-yl)methanamine
CAS1780039-50-0
Molecular FormulaC9H8BrNS
Molecular Weight242.14
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)SC(=C2)CN
InChIInChI=1S/C9H8BrNS/c10-7-2-1-6-3-8(5-11)12-9(6)4-7/h1-4H,5,11H2
InChIKeyLFZULRRWARPPKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(6-Bromobenzo[b]thiophen-2-yl)methanamine (CAS 1780039-50-0): Procurement-Critical Molecular Profile and Scaffold Definition


(6-Bromobenzo[b]thiophen-2-yl)methanamine (CAS 1780039-50-0) is a halogenated heterocyclic building block featuring a benzo[b]thiophene core substituted with a primary amine at the 2-position and a bromine atom at the 6-position [1]. This compound is distinguished from the unsubstituted scaffold by the strategic placement of the bromine atom, which functions as a critical handle for palladium-catalyzed cross-coupling chemistry, specifically enabling C-N bond formation to generate diarylamines and 6-aminobenzo[b]thiophene derivatives under Buchwald-Hartwig conditions [2]. The benzo[b]thiophene ring system itself is recognized as a privileged scaffold in drug discovery, and this specific analog offers a unique combination of a reactive amine nucleophile and a C6 electrophilic site for diversification, making it a versatile intermediate in medicinal chemistry and chemical biology research [1].

Why (6-Bromobenzo[b]thiophen-2-yl)methanamine Cannot Be Replaced by Unsubstituted or Isomeric Analogs in Research and Development


Direct substitution with unsubstituted benzo[b]thiophen-2-ylmethanamine (CAS 6314-43-8) or other positional isomers is non-viable due to fundamental differences in physicochemical properties, synthetic utility, and biological profile. The 6-bromo substituent increases the calculated logP from approximately 2.4 to 3.12, altering lipophilicity and potentially membrane permeability in biological assays . More critically, the C6 bromine is essential for cross-coupling diversification; the unsubstituted analog lacks this functional handle, preventing the synthesis of 6-aminated or 6-arylated libraries [1]. Furthermore, while benzo[b]thiophen-2-ylmethanamine exhibits CYP2A6 inhibition (IC50 100 nM), the brominated derivative presents a distinct profile due to altered electronic properties, and the presence of the bromine enables structure-activity relationship (SAR) studies that are impossible with the parent scaffold [2].

(6-Bromobenzo[b]thiophen-2-yl)methanamine: Quantitative Differentiation and Comparator-Driven Evidence for Procurement Decisions


Enhanced Lipophilicity (LogP 3.12) Relative to Non-Brominated Scaffold (LogP ~2.4) Alters Compound Properties

The introduction of a bromine atom at the 6-position of the benzo[b]thiophene ring significantly increases lipophilicity. The target compound exhibits a calculated LogP of 3.1225 , while the unsubstituted benzo[b]thiophen-2-ylmethanamine (CAS 6314-43-8) has a reported LogP of approximately 2.4 [1]. This increase of ~0.7 log units corresponds to a roughly 5-fold increase in partition coefficient, potentially enhancing membrane permeability in cellular assays.

Lipophilicity Physicochemical Property Medicinal Chemistry

Unique Synthetic Utility: 6-Bromo Substituent Enables C-N Cross-Coupling for 6-Amino Derivative Synthesis

The 6-bromo position is not merely a structural variant but a requisite functional group for palladium-catalyzed C-N coupling. 6-Bromobenzo[b]thiophene derivatives undergo Buchwald-Hartwig amination with benzophenone imine to yield 6-aminobenzo[b]thiophene derivatives after acidic hydrolysis [1]. This transformation is impossible with the non-brominated benzo[b]thiophen-2-ylmethanamine (CAS 6314-43-8), which lacks the requisite halogen handle. Furthermore, (6-bromobenzo[b]thiophen-2-yl)methanamine itself can serve as a substrate for further diversification via the primary amine, while the bromine remains available for orthogonal cross-coupling or as a precursor to boronic esters .

Synthetic Chemistry Cross-Coupling Buchwald-Hartwig

Distinct Biological Profile: CYP2A6 Inhibition and Potential Metabolic Liability Differentiation

While the unsubstituted benzo[b]thiophen-2-ylmethanamine exhibits CYP2A6 inhibition (IC50 = 100 nM) [1], the introduction of a 6-bromo substituent alters the electronic landscape of the molecule, which may impact both potency and isoform selectivity. Although direct CYP inhibition data for the 6-bromo analog are not publicly available, the 6-bromo group serves as a precursor for synthesizing analogs with improved metabolic stability, as rapid hepatic CYP450 metabolism is a known liability for related 5-fluoro derivatives [2]. Furthermore, the parent scaffold shows weak ASIC3 inhibition (IC50 = 97 μM) [3], establishing a baseline biological activity profile against which the 6-bromo derivative can be compared in SAR campaigns.

CYP Inhibition Metabolic Stability Drug Metabolism

Reported Synthetic Yields: 95% Yield Achieved in Optimized Bromination of Benzo[b]thiophene

In a reported synthetic procedure for 6-bromobenzo[b]thiophene, a yield of 95% was achieved for the methylation step following lithiation . While this specific step pertains to the core scaffold, it demonstrates that the 6-bromo derivative can be efficiently prepared. In contrast, the synthesis of the 6-brominated methanamine derivative typically involves multi-step sequences, and yields can vary depending on the specific route. The ability to generate the brominated intermediate in high yield is a practical advantage for scaling up synthesis of the target compound.

Synthetic Methodology Process Chemistry Yield

(6-Bromobenzo[b]thiophen-2-yl)methanamine: Evidence-Driven Application Scenarios for Research and Development


Synthesis of 6-Amino-Functionalized Benzo[b]thiophene Libraries via Buchwald-Hartwig Amination

The presence of the C6 bromine makes (6-bromobenzo[b]thiophen-2-yl)methanamine an ideal substrate for palladium-catalyzed C-N coupling to generate 6-aminobenzo[b]thiophene derivatives [1]. This transformation, which is not possible with the non-brominated scaffold, enables the rapid synthesis of diverse amine-containing libraries for biological screening, particularly for targets where the 6-position is critical for binding.

Medicinal Chemistry SAR Exploration of CYP2A6 Inhibitors and Metabolic Stability

Given that the parent scaffold inhibits CYP2A6 with an IC50 of 100 nM [2], (6-bromobenzo[b]thiophen-2-yl)methanamine serves as a valuable starting point for SAR studies aimed at optimizing potency, isoform selectivity, and metabolic stability. The bromine atom can be replaced or retained to probe electronic effects on CYP inhibition, and the primary amine provides a site for introducing substituents to block metabolic hotspots.

Construction of Bifunctional Building Blocks for Orthogonal Diversification

This compound features two distinct reactive handles: a primary amine suitable for acylation, reductive amination, or sulfonamide formation, and a C6 bromine available for cross-coupling (Suzuki, Buchwald-Hartwig, etc.) or conversion to a boronic ester . This orthogonal reactivity enables the stepwise construction of complex molecular architectures, making it a strategic choice for building screening libraries with maximal diversity.

Physicochemical Property Modulation in Lead Optimization

The 6-bromo substituent increases logP by approximately 0.7 units compared to the parent scaffold , offering a quantifiable change in lipophilicity. This property can be exploited to tune membrane permeability and solubility during lead optimization campaigns, and the bromine can later be replaced via cross-coupling to further refine these parameters.

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